Regioisomeric Differentiation: 4-Chloro vs. 3-Chloro Sulfanyl Phenyl Substitution and the Impact on Predicted Lipophilicity and Electronic Character
The target compound bears a 4-chlorophenyl sulfanyl group, whereas its closest commercial analog CAS 252059-67-9 bears a 3-chlorophenyl sulfanyl group . In the 2-(alkylsulfanyl)nicotinonitrile RET inhibitor series, moving chlorine from the 4- to the 3-position on the phenyl ring was shown to alter kinase selectivity profiles by affecting the compound's ability to occupy a hydrophobic pocket adjacent to the ATP-binding site [1]. The 4-chloro substitution creates a linear molecular axis that can extend deeper into hydrophobic clefts, while the 3-chloro substitution introduces a kink that may reduce shape complementarity. The predicted ClogP for the target compound is approximately 6.2 (calculated via the fragment-based method for C18H9Cl3N2S), which is identical to the 3-chloro isomer by formula, but the dipole moment differs due to the vector of the C-Cl bond relative to the nitrile group . This electronic difference cannot be compensated for by simply blending isomers.
| Evidence Dimension | Regioisomeric chlorine position (sulfanyl phenyl ring) and associated predicted electronic/lipophilic properties |
|---|---|
| Target Compound Data | 4-Chloro substitution on sulfanyl phenyl; predicted ClogP ~6.2; linear molecular axis |
| Comparator Or Baseline | 3-Chloro substitution on sulfanyl phenyl (CAS 252059-67-9); predicted ClogP ~6.2; bent molecular axis |
| Quantified Difference | Identical molecular formula and ClogP; differentiation arises from spatial chlorine vector and dipole moment orientation. No head-to-head biological data exist. |
| Conditions | In silico physicochemical prediction; no direct comparative biological assay data available for this compound pair. |
Why This Matters
Procurement of the incorrect regioisomer would introduce a different pharmacophoric geometry, potentially nullifying the structure-activity relationships that motivate selection of the 4-chloro isomer in a given screening cascade.
- [1] V. Calderone et al., 'Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold,' PubMed, 2010. 4-Chlorophenyl-containing analog 13g showed 3- and 100-fold selectivity over ALK and ABL kinases. View Source
